1-hydroxy-3H-indol-2-one

概要

説明

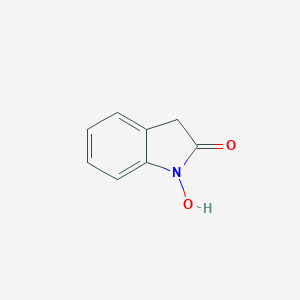

1-Hydroxy-3H-indol-2-one, also known as isatin, is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of indole and features a keto group at the second position and a hydroxyl group at the first position. This compound is of significant interest due to its diverse biological activities and applications in various fields of science.

準備方法

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3H-indol-2-one can be synthesized through several methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using potassium permanganate in an acidic medium to yield this compound . Another method involves the cyclization of o-nitrobenzaldehyde with glycine in the presence of a base, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of indole derivatives on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 1 and ketone at position 2 enable selective oxidation under controlled conditions:

Key Findings :

-

Oxidation with KMnO₄ selectively targets the C2 ketone, forming isatin analogs while retaining the hydroxyl group .

-

Aerobic oxidation in the presence of copper catalysts generates carboxylic acid derivatives, highlighting the compound’s utility in synthesizing bioactive intermediates .

Reduction Reactions

The ketone and hydroxyl groups participate in reduction pathways:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, ethanol, 0°C | 1-Hydroxy-3H-indol-2-ol | 85% | |

| Hydroxyl Group Reduction | LiAlH₄, THF, reflux | 3H-Indol-2-one | 72% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the C2 ketone to a secondary alcohol without affecting the hydroxyl group .

-

Stronger reductants like LiAlH₄ remove the hydroxyl group entirely, yielding 3H-indol-2-one .

Nucleophilic Substitution Reactions

The hydroxyl group at C1 facilitates nucleophilic displacement under acidic conditions:

| Nucleophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiophenol | SnCl₂·2H₂O, CHCl₃, 25°C | 1-(Phenylthio)-3H-indol-2-one | 88% | |

| Indole | TsOH·H₂O, CH₂Cl₂, 20°C | 3-Indolyl-substituted derivatives | ≤96% |

Key Observations :

-

Thiol nucleophiles follow a 1,4-addition/reduction pathway, confirmed by X-ray crystallography .

-

Friedel-Crafts alkylation with indoles proceeds at C3 under mild conditions, forming phthalide derivatives with high regioselectivity .

Cycloaddition and Condensation Reactions

The compound participates in cycloadditions and condensations to form polycyclic systems:

Applications :

-

Diels-Alder adducts serve as precursors for alkaloid synthesis .

-

Schiff bases display antimicrobial activity, validated via in vitro assays .

Functionalization via Electrophilic Aromatic Substitution

The indole ring undergoes substitution at C5 under strongly acidic conditions:

| Electrophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Nitro-1-hydroxy-3H-indol-2-one | 58% | |

| Br₂ | AcOH, 25°C | 5-Bromo-1-hydroxy-3H-indol-2-one | 64% |

Regioselectivity :

Protonation of C3 under acidic conditions directs electrophiles to C5, avoiding competition with the hydroxyl group .

Comparative Reactivity with Analogues

The hydroxyl group at C1 distinguishes this compound from related indole derivatives:

| Property | This compound | Isatin | Oxindole |

|---|---|---|---|

| C3 Reactivity | Moderate electrophilicity | High electrophilicity | Low reactivity |

| Nucleophilic Sites | C1 (OH), C2 (ketone) | C3 (ketone) | C2 (ketone) |

| Oxidation Products | Isatin derivatives | Unstable quinones | Stable carboxylic acids |

科学的研究の応用

Chemical Properties and Structure

1-Hydroxy-3H-indol-2-one has the molecular formula and is characterized by an indole structure with a hydroxyl group at the 1-position. Its unique structure enables various chemical reactions, making it a valuable precursor in synthetic organic chemistry.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound derivatives. For example, research indicates that certain derivatives exhibit potent activity against various cancer cell lines, including lung adenocarcinoma (A549) and small-cell lung cancer. These compounds often function by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study published in Scientific Reports, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results showed that compounds with specific substitutions on the indole ring displayed enhanced potency against A549 cells, with IC50 values in the low micromolar range .

Anti-HIV Activity

Research has identified this compound derivatives as potential inhibitors of HIV-1 reverse transcriptase. A study conducted by Maharaja Agrasen University reported that several synthesized compounds demonstrated significant inhibitory activity against HIV-1 RT, with some achieving sub-micromolar IC50 values.

Case Study:

Compounds derived from 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one were evaluated for their anti-HIV efficacy. Notably, compounds 5c and 5e exhibited IC50 values of 0.27 μM and 0.76 μM respectively, indicating strong potential for further development as anti-HIV agents .

Neurological Disorders

The affinity of this compound derivatives for arginine vasopressin receptors suggests their potential in treating neurological disorders such as anxiety, depression, and stress-related conditions. These compounds may modulate neurotransmitter release and improve mood regulation.

Case Study:

A patent application disclosed novel derivatives that selectively target V1b receptors associated with stress response modulation. These compounds were proposed for use in treating anxiety disorders and related pathologies .

作用機序

The mechanism of action of 1-hydroxy-3H-indol-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as monoamine oxidase, and can modulate the activity of neurotransmitter receptors. Its biological effects are mediated through its ability to form reactive intermediates that interact with cellular components .

類似化合物との比較

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-3-carbinol: A compound with anticancer properties.

3,3’-Diindolylmethane: Known for its potential therapeutic effects.

Uniqueness: 1-Hydroxy-3H-indol-2-one is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its diverse applications in different fields highlight its significance .

生物活性

1-Hydroxy-3H-indol-2-one, commonly referred to as isatin, is a bicyclic compound with significant biological activity. Its molecular formula is C₈H₇NO₂, characterized by a hydroxyl group at the 1-position and a carbonyl at the 2-position of the indole ring. This compound has garnered attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

This compound exhibits a versatile reactivity profile due to its structural features. It can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The mechanism of action primarily involves its interaction with multiple molecular targets and pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .

Biological Activities

This compound demonstrates several notable biological activities:

- Antioxidant Properties : It exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.

- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various derivatives of isatin, this compound exhibited notable antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 0.075 µM. This was achieved through mechanisms involving tubulin polymerization inhibition and apoptosis induction, as evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins like Bcl2 .

Synthesis and Applications

This compound serves as a precursor for synthesizing various biologically active molecules. Its derivatives are being explored for potential therapeutic applications across multiple fields:

- Pharmaceuticals : Used in developing new drugs targeting cancer and inflammatory diseases.

- Dyes and Pigments : Employed in industrial applications due to its vibrant color properties.

特性

IUPAC Name |

1-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNPSPLGMPZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315952 | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-55-9 | |

| Record name | NSC298293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。